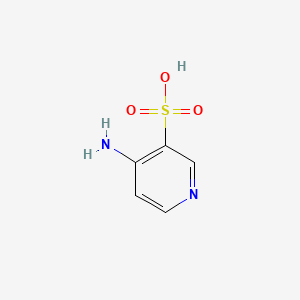

4-aminopyridine-3-sulfonic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-aminopyridine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S/c6-4-1-2-7-3-5(4)11(8,9)10/h1-3H,(H2,6,7)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMYEVOVADPHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376576 | |

| Record name | 4-aminopyridine-3-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29452-57-1 | |

| Record name | 4-aminopyridine-3-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-aminopyridine-3-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4-aminopyridine-3-sulfonic acid, compiling available data on its physicochemical characteristics, synthesis, and spectroscopic profile. The document is intended to serve as a foundational resource for professionals in research and drug development.

Core Chemical and Physical Properties

This compound is a pyridine derivative characterized by the presence of an electron-donating amino group (-NH₂) at the 4-position and a strongly electron-withdrawing sulfonic acid group (-SO₃H) at the 3-position.[1] This unique substitution pattern makes the compound amphoteric, possessing both acidic and basic sites.[1] The sulfonic acid group is strongly acidic, while the amino group and the pyridine ring nitrogen are basic.[1]

A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [2] |

| CAS Number | 29452-57-1 | [2] |

| Molecular Formula | C₅H₆N₂O₃S | [2] |

| Molar Mass | 174.18 g/mol | [2] |

| Melting Point | >320°C | [3][4] |

| Canonical SMILES | C1=CN=CC(=C1N)S(=O)(=O)O | [2] |

| InChI Key | VOMYEVOVADPHCK-UHFFFAOYSA-N | [2] |

| XLogP3 (Predicted) | -0.5 | [2] |

| Appearance | White to off-white powder | Inferred from related compounds |

| Sensitivity | Hygroscopic |[4] |

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not extensively available in the public domain. However, the primary synthetic route is described as the direct electrophilic sulfonation of 4-aminopyridine.[1]

General Experimental Methodology: Direct Sulfonation

The synthesis of this compound can be achieved by reacting 4-aminopyridine with a potent sulfonating agent, such as chlorosulfonic acid or sulfur trioxide, within an aprotic solvent.[1] The reaction mechanism is guided by the electronic properties of the pyridine ring. The electron-donating amino group at the 4-position activates the ring towards electrophilic substitution and directs the incoming electrophile (the sulfonyl group) to the adjacent 3-position.[1]

An alternative, though less direct, synthetic pathway involves the oxidation of 3-chloropyridine to its N-oxide, which is then followed by sulfonation and subsequent hydrogenation.[1]

Caption: General workflow for the direct sulfonation of 4-aminopyridine.

Spectroscopic Profile

Vibrational spectroscopy is a key tool for confirming the structure of this compound. The Fourier Transform Infrared (FT-IR) spectrum provides a molecular fingerprint, with characteristic absorption bands indicating the presence of its primary functional groups.[1]

Table 2: Key FT-IR Vibrational Bands for this compound

| Functional Group | Expected Vibrational Bands | Description |

|---|---|---|

| Amino (-NH₂) | ~3300-3500 cm⁻¹ | N-H stretching vibrations (symmetric and asymmetric). |

| Sulfonic Acid (-SO₃H) | ~1350 cm⁻¹ and ~1165 cm⁻¹ | Asymmetric and symmetric SO₂ stretching, respectively. |

| ~2800-3000 cm⁻¹ (broad) | O-H stretching of the sulfonic acid group. |

| Pyridine Ring | Multiple bands | C-H, C=C, and C=N stretching and bending vibrations characteristic of the aromatic heterocyclic ring.[1] |

Note: The exact wavenumbers are predictive and based on characteristic values for these functional groups.

Reactivity, Biological Context, and Potential Applications

The chemical reactivity of this compound is dominated by its amphoteric nature, stemming from its constituent functional groups.

Caption: Influence of functional groups on the molecule's chemical properties.

Organocatalysis: The presence of both a strong Brønsted acid (-SO₃H) and basic sites (-NH₂ and pyridine nitrogen) within the same molecule gives this compound the potential for catalytic activity, particularly in the field of organocatalysis where it could facilitate various organic transformations.[1]

Biological Activity Context: It is critical to distinguish this compound from its well-studied parent compound, 4-aminopyridine (fampridine). 4-aminopyridine is a lipid-soluble potassium channel blocker that readily crosses the blood-brain barrier and is used to treat symptoms of multiple sclerosis.[5][6]

The addition of the highly polar sulfonic acid group in this compound would be expected to drastically alter its pharmacokinetic profile, particularly reducing its ability to cross the blood-brain barrier.[5] Consequently, its biological activity and signaling pathways are not expected to be the same as those of 4-aminopyridine. Currently, there is a lack of specific data in the public domain detailing the biological targets or signaling pathways for this compound itself. Future research is needed to identify its unique biological targets and investigate its downstream effects.[1]

References

- 1. This compound | 29452-57-1 | Benchchem [benchchem.com]

- 2. This compound | C5H6N2O3S | CID 2762922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. chemwhat.com [chemwhat.com]

- 5. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 6. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

4-aminopyridine-3-sulfonic acid CAS 29452-57-1 data

An In-depth Technical Guide to 4-Aminopyridine-3-sulfonic Acid (CAS 29452-57-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 29452-57-1), a pyridine derivative with potential applications in various scientific fields. This document consolidates key chemical and physical data, details on its synthesis, and explores its potential biological activities and applications in organic synthesis. It is intended to be a foundational resource for researchers and professionals working with this compound.

Core Chemical and Physical Properties

This compound is a heterocyclic aromatic compound. Its structure incorporates a pyridine ring, an amino group, and a sulfonic acid group, which collectively determine its chemical properties and reactivity.[1] The presence of both an acidic sulfonic acid group and a basic amino group and pyridine nitrogen gives the molecule amphoteric properties.

Quantitative Data Summary

All known quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 29452-57-1 | [1][2][3][4][5][6][7][8][9][10] |

| Molecular Formula | C₅H₆N₂O₃S | [1][2][3][4][5][6] |

| Molecular Weight | 174.18 g/mol | [1][3][5][6] |

| IUPAC Name | This compound | [4][5] |

| Melting Point | ~320°C | [1][2][6] |

| Density (Predicted) | 1.617 g/cm³ | [2] |

| Refractive Index (Predicted) | 1.634 | [2] |

| LogP (Predicted) | 1.57250 | [2] |

| XLogP3 (Predicted) | -0.5 | [5] |

| Monoisotopic Mass | 174.00991323 Da | [5] |

| PSA (Polar Surface Area) | 101.66 Ų | [2] |

| InChI Key | VOMYEVOVADPHCK-UHFFFAOYSA-N | [1][4][5] |

| SMILES | NC1=C(C=NC=C1)S(O)(=O)=O | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the electrophilic sulfonation of 4-aminopyridine. The electron-donating amino group at the 4-position directs the incoming sulfonic acid group to the 3-position.[1]

Detailed Experimental Protocol: Direct Sulfonation

A common method for the synthesis of this compound is the direct sulfonation of 4-aminopyridine.[1]

Materials:

-

4-aminopyridine

-

Chlorosulfonic acid or sulfur trioxide

-

Anhydrous aprotic solvent (e.g., dichloromethane, 1,2-dichloroethane)

Procedure:

-

Dissolve 4-aminopyridine in an anhydrous aprotic solvent in a flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath to 0-5°C.

-

Slowly add chlorosulfonic acid or a solution of sulfur trioxide in the aprotic solvent to the cooled solution of 4-aminopyridine, while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).

-

Carefully quench the reaction by pouring the mixture onto crushed ice.

-

The product, this compound, will precipitate out of the aqueous solution.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Safety Precautions: Chlorosulfonic acid and sulfur trioxide are highly corrosive and react violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

References

- 1. This compound | 29452-57-1 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CATO Chemical Reference Standards & Materials [en.cato-chem.com]

- 4. This compound | CAS 29452-57-1 [matrix-fine-chemicals.com]

- 5. This compound | C5H6N2O3S | CID 2762922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemwhat.com [chemwhat.com]

- 7. 29452-57-1|this compound|BLD Pharm [bldpharm.com]

- 8. 29452-57-1 CAS MSDS (4-AMINO-PYRIDINE-3-SULFONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. novasynorganics.com [novasynorganics.com]

- 10. echemi.com [echemi.com]

Synthesis of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes for 4-aminopyridine-3-sulfonic acid, a key intermediate in pharmaceutical and materials science research. The document details established methodologies, presents quantitative data in a structured format, and includes a visual representation of the primary synthesis pathway.

Introduction

This compound is a substituted pyridine derivative featuring both a basic amino group and an acidic sulfonic acid group. This amphoteric nature, combined with the biological significance of the aminopyridine scaffold, makes it a valuable building block in the development of novel therapeutic agents and functional materials. The strategic placement of the sulfonic acid group at the 3-position is often achieved through electrophilic sulfonation, directed by the activating effect of the amino group at the 4-position. This guide focuses on the practical synthesis of this compound.

Primary Synthesis Route: Direct Sulfonation of 4-Aminopyridine

The most direct and commonly cited method for the synthesis of this compound is the direct electrophilic sulfonation of 4-aminopyridine.[1][2] The electron-donating amino group at the 4-position activates the pyridine ring towards electrophilic attack and directs the incoming sulfo group to the adjacent 3-position.[1]

Reaction Principle

The reaction involves the treatment of 4-aminopyridine with a strong sulfonating agent. The electrophile, typically sulfur trioxide (SO₃) or a related species generated in situ from oleum or chlorosulfonic acid, attacks the electron-rich carbon at the 3-position of the pyridine ring.

Sulfonating Agents

Several reagents can be employed for this transformation:

-

Oleum (Fuming Sulfuric Acid): A solution of sulfur trioxide in sulfuric acid, oleum is a powerful sulfonating agent.[2]

-

Chlorosulfonic Acid: This reagent can also be used for the sulfonation of 4-aminopyridine.[1]

-

Sulfur Trioxide: Utilized in an aprotic solvent, sulfur trioxide is another effective sulfonating agent.[1]

Experimental Protocol: Sulfonation using Oleum

The following protocol is based on a documented laboratory procedure.[2]

Materials:

-

4-Aminopyridine

-

20% Oleum (20% SO₃ in H₂SO₄)

-

Deionized Water

Procedure:

-

In a suitable reaction vessel, dissolve 10 mmol of 4-aminopyridine in 10 ml of 20% oleum.

-

Heat the resulting solution to 393 K (120 °C).

-

Maintain the reaction at this temperature for 4 days.

-

After the reaction period, cool the mixture to room temperature.

-

Carefully decant the excess oleum.

-

The solid crude product is then subjected to recrystallization from water to yield colorless crystals of 4-aminopyridinium-3-sulfonate monohydrate.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 4-Aminopyridine | [2] |

| Reagent | 20% Oleum | [2] |

| Temperature | 393 K (120 °C) | [2] |

| Reaction Time | 4 days | [2] |

| Product Form | Hydrated zwitterion (C₅H₆N₂O₃S·H₂O) | [2] |

Synthesis Workflow

Caption: Direct sulfonation of 4-aminopyridine to yield this compound.

Alternative Synthesis Route

An alternative, though less detailed, synthetic strategy has been proposed which avoids the direct sulfonation of 4-aminopyridine.[1] This multi-step process involves:

-

N-Oxidation: Oxidation of 3-chloropyridine to its corresponding N-oxide.

-

Sulfonation: Introduction of the sulfonic acid group onto the pyridine N-oxide ring.

-

Hydrogenation: Reduction of the nitro group and/or removal of the N-oxide.

This route may offer advantages in terms of regioselectivity and milder reaction conditions for the sulfonation step, but requires further development and optimization.

Conclusion

The synthesis of this compound is most directly achieved through the high-temperature sulfonation of 4-aminopyridine using oleum. This method, while requiring stringent conditions, is straightforward and has been explicitly documented. For researchers requiring this key intermediate, the direct sulfonation approach represents the most established and accessible synthetic route. Further investigation into alternative pathways, such as the one starting from 3-chloropyridine, may provide milder and more versatile synthetic options in the future.

References

A Comprehensive Technical Guide to the Physicochemical Characteristics of 4-Aminopyridine-3-Sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopyridine-3-sulfonic acid (CAS No: 29452-57-1) is a pyridine derivative containing both an amino group and a sulfonic acid group.[1][2] This unique structure, combining a basic heterocyclic aromatic ring and amino substituent with a strongly acidic sulfonic acid moiety, results in amphoteric properties, making it a molecule of interest in various chemical and pharmaceutical research areas.[1] The presence of these functional groups—an electron-donating amino group and a strong electron-withdrawing sulfonic acid group—on the pyridine ring dictates its chemical reactivity, potential for catalytic activity, and its overall physicochemical profile.[1] This document provides an in-depth overview of its core physicochemical characteristics, supported by detailed experimental protocols for their determination.

Core Physicochemical Properties

The known and predicted physicochemical properties of this compound are summarized below. These parameters are fundamental for applications in drug development, materials science, and synthetic chemistry.

| Property | Value | Source |

| IUPAC Name | This compound | [3][4][5] |

| CAS Number | 29452-57-1 | [1][2][6] |

| Molecular Formula | C₅H₆N₂O₃S | [1][2][3][7] |

| Molecular Weight | 174.18 g/mol | [1][3][7] |

| Monoisotopic Mass | 174.00991323 Da | [1][3] |

| Melting Point | 320°C | [2][7][8][9] |

| Density (Predicted) | 1.617 ± 0.06 g/cm³ | [2][8] |

| pKa (Predicted) | -2.10 ± 0.36 | [8] |

| XlogP (Predicted) | -0.5 to -0.7 | [1][3] |

| Physical State | Liquid or Solid | [2] |

| Sensitivity | Hygroscopic | [7][8] |

Structural and Chemical Context

The properties and reactivity of this compound are derived from its three main structural components: the pyridine ring, the amino group, and the sulfonic acid group.[1] The pyridine ring is a six-membered aromatic heterocycle whose nitrogen atom influences the molecule's electron distribution.[1] The amino group at the 4-position is electron-donating, while the sulfonic acid group at the 3-position is strongly electron-withdrawing.[1] This combination renders the compound amphoteric; the sulfonic acid group is highly acidic, whereas the pyridine nitrogen and the exocyclic amino group are basic.[1] This dual nature suggests potential applications in organocatalysis, where both acidic and basic sites can facilitate chemical transformations.[1]

Caption: Logical relationship of functional groups to chemical properties.

Spectroscopic Profile

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands confirming its molecular structure.[1] Key expected vibrations include:

-

-NH₂ Group: Asymmetric and symmetric N-H stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region.[10] An N-H in-plane deformation band is expected around 1648 cm⁻¹.[10]

-

-SO₃H Group: A broad absorption band from 3250 cm⁻¹ to 3650 cm⁻¹ is indicative of hydrogen-bonded O-H stretching.[11] Strong absorptions corresponding to asymmetric and symmetric S=O stretching are also expected.

-

Pyridine Ring: C=C and C=N stretching vibrations within the ring typically appear in the 1400-1610 cm⁻¹ region.[1][10] Aromatic C-H stretching bands are expected just above 3000 cm⁻¹.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Protons directly attached to the aromatic pyridine ring are expected to resonate in the downfield region of 6.5-8.5 ppm.[12][13][14] The specific chemical shifts and splitting patterns will depend on the electronic effects of the amino and sulfonic acid substituents. The protons of the amino group would appear as a broad singlet.

-

¹³C NMR: Carbons within the aromatic ring typically absorb in the 120-150 ppm range.[13][15] The exact chemical shifts are influenced by the attached functional groups, allowing for the identification of each unique carbon environment.[15]

Experimental Protocols

The following sections detail generalized but robust methodologies for determining the key physicochemical properties of this compound.

Caption: General workflow for physicochemical characterization.

Melting Point Determination

This protocol describes the use of a capillary melting point apparatus, a standard method for determining the melting range of a solid crystalline compound.[16][17]

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Push the open end of a capillary melting point tube into the powder, trapping a small amount. Tap the closed end gently on a hard surface to pack the sample into the bottom of the tube to a height of 2-3 mm.[17]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting temperature. Allow the apparatus to cool.

-

Accurate Determination: Using a fresh sample, heat the block quickly to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[16]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[16] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.[16]

Aqueous Solubility Determination by HPLC

This protocol is adapted from a standard HPLC procedure for determining the thermodynamic aqueous solubility of pyridine derivatives.[18]

-

Solution Preparation: Prepare a supersaturated suspension of this compound in deionized water (e.g., 10 mg/mL).

-

Equilibration: Sonicate the suspension for 15 minutes to facilitate dissolution. Then, agitate the suspension at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Sample Clarification: Centrifuge the suspension at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the excess undissolved solid.[18]

-

Sample Dilution: Carefully decant the supernatant. Dilute a known volume of the supernatant with the mobile phase to a concentration within the calibrated range of the HPLC method.

-

HPLC Analysis:

-

Column: Use a suitable reverse-phase column (e.g., C18).

-

Mobile Phase: An appropriate buffered aqueous-organic mixture (e.g., acetonitrile and water with an ammonium formate buffer) should be used.[18]

-

Detection: Use a UV detector set to a wavelength where the compound has strong absorbance.

-

-

Quantification: Create a calibration curve using standard solutions of known concentrations. Calculate the concentration of the saturated solution from the calibration curve, accounting for the dilution factor. The result is the aqueous solubility in units such as mg/mL or mol/L.

Caption: Experimental workflow for HPLC-based solubility determination.

FTIR Spectroscopy Protocol

This protocol outlines the analysis of a solid sample using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is a common and rapid technique.[19]

-

Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to apply firm and consistent contact between the sample and the crystal.

-

Spectrum Acquisition: Initiate the scan. The instrument directs infrared radiation through the crystal and into the sample.[11] Data is typically collected over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.[19] Multiple scans (e.g., 4-16) are averaged to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum (plot of transmittance or absorbance vs. wavenumber) is analyzed. Identify the wavenumbers of key absorption bands and compare them to known values for characteristic functional groups (amine, sulfonic acid, pyridine ring) to confirm the compound's structure.[20]

NMR Spectroscopy Protocol

This protocol provides a general method for obtaining ¹H and ¹³C NMR spectra of an organic compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., D₂O, DMSO-d₆). Given the compound's structure, D₂O or DMSO-d₆ are likely candidates.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, resulting in sharp, symmetrical peaks.

-

-

Spectrum Acquisition:

-

¹H NMR: Acquire the proton spectrum. Typical parameters include a 30° or 90° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum, usually with proton decoupling to produce a spectrum with single lines for each unique carbon. This requires a significantly larger number of scans than ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the raw data (Free Induction Decay) to obtain the frequency-domain spectrum.

-

Phase the spectrum and perform a baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (like TMS, though not suitable for D₂O).

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the molecular structure.

-

References

- 1. This compound | 29452-57-1 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C5H6N2O3S | CID 2762922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Pyridinesulfonic acid, 4-amino- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. This compound | CAS 29452-57-1 [matrix-fine-chemicals.com]

- 6. 4-AMINO-PYRIDINE-3-SULFONIC ACID | 29452-57-1 [chemicalbook.com]

- 7. chemwhat.com [chemwhat.com]

- 8. 29452-57-1 CAS MSDS (4-AMINO-PYRIDINE-3-SULFONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

- 11. ejournal.upi.edu [ejournal.upi.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. cdn.juniata.edu [cdn.juniata.edu]

- 18. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fourier transform infrared spectroscopy [bio-protocol.org]

- 20. rtilab.com [rtilab.com]

Spectroscopic Profile of 4-aminopyridine-3-sulfonic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-aminopyridine-3-sulfonic acid, a pyridine derivative of interest in various chemical and pharmaceutical research fields. This document details available Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopic data, outlines generalized experimental protocols for these techniques, and presents key logical and experimental workflows through structured diagrams.

Introduction

This compound is a heterocyclic organic compound incorporating a pyridine ring, an amino group, and a sulfonic acid group. The presence and arrangement of these functional groups dictate its chemical reactivity, potential as a ligand in coordination chemistry, and its biological activity. Accurate spectroscopic characterization is fundamental to confirming the molecular structure and purity of this compound, which is crucial for its application in research and development.

Spectroscopic Data

The following sections summarize the available IR and NMR spectroscopic data for this compound.

Infrared (IR) Spectroscopy

Table 1: Summary of Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Amino (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 |

| Sulfonic Acid (-SO₃H) | O-H Stretch | 2500 - 3300 (broad) |

| Sulfonic Acid (-SO₃H) | S=O Asymmetric Stretch | 1340 - 1350 |

| Sulfonic Acid (-SO₃H) | S=O Symmetric Stretch | 1150 - 1165 |

| Pyridine Ring | C=N and C=C Stretches | 1400 - 1650 |

| Pyridine Ring | C-H Aromatic Stretch | 3000 - 3100 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy provides detailed information about the electronic environment of the hydrogen atoms within the molecule. For this compound, the chemical shifts and coupling patterns of the pyridine ring protons are indicative of the substituent effects of the amino and sulfonic acid groups.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Proton Position | Chemical Shift (δ) in D₂O (ppm) | Multiplicity | Coupling Constant (J) |

| H-2 | ~ 8.45 | Doublet | Not specified |

| H-5 | ~ 8.20 | Doublet of doublets | Not specified |

| H-6 | ~ 7.90 | Doublet | Not specified |

Experimental Protocols

Detailed experimental procedures for the acquisition of spectroscopic data for this compound are not extensively published. However, standard methodologies for the analysis of solid organic compounds are applicable and are outlined below.

Infrared (IR) Spectroscopy - KBr Pellet Method

-

Sample Preparation: A small amount of finely ground this compound (typically 1-2 mg) is intimately mixed with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Pellet Formation: The homogeneous mixture is transferred to a pellet-forming die. A vacuum is applied to remove entrapped air, and the mixture is compressed under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A precise amount of this compound (typically 5-25 mg for ¹H NMR) is dissolved in a suitable deuterated solvent (e.g., deuterium oxide, D₂O, as reported) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL. The sample should be fully dissolved, and any particulate matter should be removed by filtration.

-

Data Acquisition: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity. The ¹H NMR spectrum is acquired using an appropriate pulse sequence. Key parameters to be set include the spectral width, number of scans, and relaxation delay.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Biological Targets of Aminopyridine Sulfonic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyridine sulfonic acids represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of both a basic aminopyridine scaffold and an acidic sulfonic acid moiety imparts unique physicochemical properties, enabling these molecules to interact with a range of biological targets. This technical guide provides a comprehensive overview of the known biological targets of aminopyridine sulfonic acids and their derivatives, with a focus on quantitative interaction data, detailed experimental methodologies, and the associated signaling pathways.

Key Biological Targets

The primary biological targets identified for aminopyridine sulfonic acids and their closely related analogs include carbonic anhydrases, receptor tyrosine kinases, and enzymes involved in microbial metabolic pathways.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various isoforms are involved in physiological processes such as pH regulation, ion transport, and biosynthetic reactions. Dysregulation of specific CA isoforms, particularly the tumor-associated CA IX and CA XII, is implicated in cancer progression, making them attractive targets for therapeutic intervention. Aminopyridine sulfonic acid derivatives, particularly sulfonamides, have been extensively studied as inhibitors of these enzymes.

The inhibitory potency of various aminopyridine sulfonic acid derivatives against different human carbonic anhydrase (hCA) isoforms is summarized in the table below. The inhibition constant (Kᵢ) is a measure of the inhibitor's binding affinity, with lower values indicating stronger inhibition.

| Compound Class | Target Isoform | Kᵢ (nM) | Reference Compound | Kᵢ (nM) |

| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA I | 58.8 - 8010 | Acetazolamide (AAZ) | 250 |

| hCA II | 5.6 - 7329 | Acetazolamide (AAZ) | 12.1 | |

| hCA IX | >10000 | Acetazolamide (AAZ) | 25.8 | |

| hCA XII | 34.5 - 713.6 | Acetazolamide (AAZ) | 5.7 | |

| 4-Substituted Pyridine-3-Sulfonamides | hCA II | 271 | - | - |

| hCA IX | 137 | - | - | |

| hCA XII | 91 | - | - |

A common method to determine the inhibitory activity against carbonic anhydrases is the stopped-flow CO₂ hydrase assay.

-

Enzyme and Inhibitor Preparation : Recombinant human CA isoforms are used. A stock solution of the aminopyridine sulfonic acid derivative is prepared, typically in a solvent like DMSO.

-

Assay Buffer : A buffer of appropriate pH (e.g., 20 mM HEPES at pH 7.4) containing a pH indicator (e.g., 0.2 mM phenol red) is prepared.

-

Reaction Initiation : The enzyme solution is mixed with the inhibitor at various concentrations and incubated for a specific period. This mixture is then rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument.

-

Data Acquisition : The instrument measures the change in absorbance of the pH indicator over time as the CO₂ is hydrated to form a proton, causing a pH decrease. The initial rates of the reaction are recorded.

-

Data Analysis : The initial rates are plotted against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%). The IC₅₀ values are then converted to Kᵢ values using the Cheng-Prusoff equation.

In hypoxic tumors, the expression of CA IX and CA XII is upregulated. These enzymes play a crucial role in maintaining the intracellular pH of cancer cells by catalyzing the hydration of CO₂, which is a product of increased glycolysis. The resulting protons are extruded, contributing to an acidic tumor microenvironment, which promotes tumor invasion and metastasis. Inhibition of CA IX and CA XII can disrupt this pH regulation, leading to intracellular acidosis and subsequent cancer cell death.

Receptor Tyrosine Kinases (RTKs)

Receptor tyrosine kinases are cell surface receptors that play critical roles in cellular signaling, controlling processes such as cell growth, proliferation, differentiation, and survival. Aberrant RTK signaling is a hallmark of many cancers, making them important targets for drug development. Certain aminopyridine derivatives have shown potent inhibitory activity against various RTKs.

The following table summarizes the inhibitory activity (IC₅₀ values) of aminopyrimidine derivatives, which share a similar core structure with aminopyridine compounds, against specific receptor tyrosine kinases. Lower IC₅₀ values indicate greater potency.

| Compound Class | Target RTK | IC₅₀ (nM) |

| Aminopyrimidine Derivatives | TRKA | 5.0 - 7.0 |

| EGFRL858R/T790M | 4.0 | |

| EGFRWT | 170.0 | |

| 7-Aminopyrido[4,3-d]pyrimidines | EGFR | 10 |

A common method for assessing RTK inhibition is a cell-free kinase assay.

-

Reagents : Recombinant human RTK enzyme, a specific peptide or protein substrate, ATP, and the test inhibitor (aminopyridine sulfonic acid derivative) are required.

-

Assay Procedure :

-

The RTK enzyme is incubated with varying concentrations of the inhibitor in a suitable assay buffer.

-

The kinase reaction is initiated by the addition of the substrate and ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

-

Detection : The extent of substrate phosphorylation is quantified. This can be done using various methods, including:

-

Radiometric assay : Using ³²P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

-

ELISA-based assay : Using a phosphospecific antibody that recognizes the phosphorylated substrate.

-

Fluorescence-based assay : Using a fluorescently labeled substrate or an antibody-based detection system with a fluorescent readout.

-

-

Data Analysis : The amount of phosphorylation is plotted against the inhibitor concentration to calculate the IC₅₀ value.

The Epidermal Growth Factor Receptor (EGFR) is a well-studied RTK. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which promote cell proliferation and survival. Aminopyridine-based inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby preventing these downstream signals.

Dihydropteroate Synthase (DHPS)

Dihydropteroate synthase is a key enzyme in the bacterial folate biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids, and its absence in humans makes DHPS an excellent target for antimicrobial agents. Sulfonamides, a class of drugs to which aminopyridine sulfonic acids are related, are well-known competitive inhibitors of DHPS.

A common method to measure DHPS activity and inhibition is a coupled spectrophotometric assay.

-

Reaction Components : The assay mixture contains the DHPS enzyme, its substrates (p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)), a coupling enzyme (dihydrofolate reductase, DHFR), and NADPH.

-

Assay Principle : DHPS catalyzes the condensation of pABA and DHPPP to form dihydropteroate. In the coupled reaction, DHFR reduces dihydropteroate to tetrahydrofolate, oxidizing NADPH to NADP⁺ in the process.

-

Procedure :

-

The DHPS enzyme is pre-incubated with the aminopyridine sulfonic acid derivative at various concentrations.

-

The reaction is initiated by adding the substrates and NADPH.

-

-

Detection : The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time using a spectrophotometer.

-

Data Analysis : The rate of NADPH oxidation is proportional to the DHPS activity. The inhibition is calculated by comparing the rates in the presence and absence of the inhibitor, and the IC₅₀ value is determined.

The bacterial folate biosynthesis pathway is a multi-step process that leads to the production of tetrahydrofolate, an essential cofactor. DHPS catalyzes a critical step in this pathway. By competitively inhibiting DHPS, aminopyridine sulfonic acid derivatives can block the synthesis of folate, thereby halting bacterial growth.

Conclusion

Aminopyridine sulfonic acids and their derivatives are a promising class of compounds with the potential to modulate the activity of several key biological targets. Their inhibitory action against carbonic anhydrases, receptor tyrosine kinases, and bacterial dihydropteroate synthase highlights their therapeutic potential in oncology and infectious diseases. The data and protocols presented in this guide offer a foundation for further research and development of novel drugs based on this versatile chemical scaffold. Future studies should focus on elucidating the structure-activity relationships and optimizing the selectivity and pharmacokinetic properties of these compounds to advance them towards clinical applications.

The Enduring Challenge of Pyridine Sulfonation: A Journey from Brutal Beginnings to Precision Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of a sulfonic acid functional group to the pyridine ring, a ubiquitous scaffold in pharmaceuticals and agrochemicals, has been a long-standing pursuit in synthetic chemistry. From its initial discovery under harsh, almost alchemical conditions, to modern methodologies that offer exquisite control over regioselectivity, the story of pyridine sulfonation is one of persistent innovation. This technical guide delves into the core of this transformation, providing a historical overview, detailed experimental protocols for key methods, and a summary of the quantitative data that underscores the evolution of this critical reaction.

A Historical Perspective: Taming a Reluctant Ring

The inherent electron-deficient nature of the pyridine ring makes it notoriously resistant to electrophilic aromatic substitution, the classical pathway for sulfonation. The nitrogen atom, being basic, readily protonates under the strongly acidic conditions required for sulfonation, further deactivating the ring towards electrophilic attack.

The first documented success in this challenging endeavor was reported by O. Fischer in 1882 . His pioneering work, while groundbreaking, required brutal reaction conditions. Pyridine was heated with concentrated sulfuric acid in a sealed tube at a staggering 300-350°C for 24 hours. This process afforded pyridine-3-sulfonic acid in a modest 50% yield. The extreme conditions not only posed significant practical challenges but also limited the scope of the reaction to only the most robust substrates.

A significant breakthrough came in 1943 when Elvain and his colleagues discovered that the addition of a catalytic amount of mercuric sulfate could dramatically improve the reaction.[1] This innovation allowed the reaction temperature to be lowered to a more manageable 230°C while simultaneously increasing the yield of pyridine-3-sulfonic acid. The use of a mercury catalyst became the standard for decades, though the toxicity of mercury and the harsh reaction conditions still presented considerable drawbacks.

These early methods exclusively yielded the 3-substituted isomer. The mechanism of electrophilic sulfonation on the pyridine ring dictates this regioselectivity. Attack at the 3-position leads to a more stable carbocation intermediate compared to attack at the 2- or 4-positions, where the positive charge would be destabilizingly close to the electronegative nitrogen atom.

Modern Era: Precision and Regiocontrol

The demand for precisely functionalized pyridine derivatives in drug discovery has driven the development of more sophisticated and milder sulfonation methods. A significant recent advancement is the C4-selective C-H sulfonylation of pyridines, a testament to the power of modern synthetic strategies.

In a departure from classical electrophilic substitution, recent methodologies have focused on activating the pyridine ring towards nucleophilic attack. One such innovative approach involves the initial activation of pyridine with triflic anhydride, followed by a base-mediated addition of a sulfinic acid salt. This strategy, developed by Friedrich and Manolikakes in 2022 , allows for the selective introduction of a sulfonyl group at the C4-position, a feat unattainable through traditional methods.[2][3] The choice of base and solvent was found to be crucial in controlling the regioselectivity of this transformation.[4]

Another modern approach to circumvent the harsh conditions of direct sulfonation is the use of a pyridine-N-oxide intermediate. The N-oxide is more susceptible to electrophilic attack than pyridine itself. Sulfonation of 3-chloro-pyridine-N-oxide, followed by catalytic reduction of the N-oxide and removal of the chloro group, provides an alternative and often milder route to pyridine-3-sulfonic acid.

Quantitative Data Summary

The following tables summarize the key quantitative data for the historical and modern pyridine sulfonation methods discussed.

| Method | Year | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) | Catalyst |

| Fischer | 1882 | Pyridine, conc. H₂SO₄ | 300-350 | 24 | Pyridine-3-sulfonic acid | 50 | None |

| Elvain et al. | 1943 | Pyridine, H₂SO₄ | 230 | Not specified | Pyridine-3-sulfonic acid | ~70 | HgSO₄ |

| Indirect (N-Oxide) | - | 3-Chloro-pyridine-N-oxide, NaHSO₃ | 145 | 17 | Pyridine-3-sulfonic acid | High | Raney Nickel (for reduction) |

| Modern C4-Selective Sulfonylation of Pyridine with various Sodium Sulfinates | |||||

| Substrate | Sulfinate | Base | Solvent | Yield (%) | Regioisomeric Ratio (C4:C2) |

| Pyridine | Sodium 4-toluenesulfinate | N-methylpiperidine | CHCl₃ | 79 | 94:6 |

| Pyridine | Sodium 4-fluorobenzenesulfinate | N-methylpiperidine | CHCl₃ | 75 | >95:5 |

| Pyridine | Sodium 4-iodobenzenesulfinate | N-methylpiperidine | CHCl₃ | 57 | 97:3 |

| Pyridine | Sodium 4-(tert-butyl)benzenesulfinate | N-methylpiperidine | CHCl₃ | 62 | 93:7 |

| Pyridine | Sodium pyridine-2-sulfinate | N-methylpiperidine | CHCl₃ | 68 | 93:7 |

Data for the modern C4-selective sulfonylation is sourced from Friedrich and Manolikakes, 2022.[5]

Experimental Protocols

Classical Sulfonation of Pyridine with Oleum and Mercury Catalyst (Adapted from historical accounts)

Warning: This reaction involves highly corrosive and toxic materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Pyridine

-

Fuming sulfuric acid (oleum)

-

Mercury(II) sulfate (HgSO₄)

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer and a reflux condenser, cautiously add fuming sulfuric acid (oleum).

-

Slowly and with cooling, add pyridine to the oleum. An exothermic reaction will occur.

-

Add a catalytic amount of mercury(II) sulfate to the mixture.

-

Heat the reaction mixture to 230-250°C and maintain this temperature for several hours. The reaction progress can be monitored by quenching an aliquot and analyzing for the presence of starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a suitable base, such as calcium carbonate or sodium hydroxide, to precipitate the product as its salt.

-

The crude pyridine-3-sulfonic acid can be isolated by filtration and purified by recrystallization.

Modern C4-Selective C-H Sulfonylation of Pyridine (Friedrich and Manolikakes, 2022)[5]

Materials:

-

Pyridine

-

Triflic anhydride (Tf₂O)

-

N-methylpiperidine

-

Sodium 4-toluenesulfinate

-

Chloroform (CHCl₃)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve pyridine (1.0 equiv.) in anhydrous chloroform.

-

Cool the solution to -78°C (dry ice/acetone bath).

-

Slowly add a solution of triflic anhydride (1.2 equiv.) in anhydrous chloroform.

-

Stir the mixture at -78°C for 15 minutes.

-

Add N-methylpiperidine (3.2 equiv.) to the reaction mixture.

-

In a separate flask, prepare a suspension of sodium 4-toluenesulfinate (1.3 equiv.) in anhydrous chloroform.

-

Add the suspension of the sulfinate to the reaction mixture at -78°C.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-sulfonylated pyridine.

Synthesis of Pyridine-3-sulfonic acid via 3-Chloro-pyridine-N-oxide[1][6]

Step 1: Sulfonation of 3-Chloro-pyridine-N-oxide

Materials:

-

3-Chloro-pyridine-N-oxide

-

Sodium bisulfite

-

Sodium hydroxide

-

Water

Procedure:

-

Dissolve sodium bisulfite in water and adjust the pH to 9-9.5 with sodium hydroxide.

-

Add raw 3-chloro-pyridine-N-oxide to the solution.

-

Heat the mixture in an autoclave to 145°C for 17 hours.

-

After cooling, the resulting solution contains pyridine-3-sulfonic acid-N-oxide.

Step 2: Reduction of Pyridine-3-sulfonic acid-N-oxide

Materials:

-

Solution from Step 1

-

Raney nickel

-

Hydrogen gas

Procedure:

-

To the cooled reaction mixture from Step 1, add Raney nickel.

-

Heat the suspension to 100-110°C in an autoclave.

-

Pressurize the autoclave with hydrogen gas (7 bar) and hydrogenate for 16 hours.

-

After cooling and venting, filter off the catalyst.

-

The pyridine-3-sulfonic acid can be isolated from the filtrate by standard workup procedures.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and a general experimental workflow for pyridine sulfonation.

References

An In-depth Technical Guide to the Reactivity and Stability of 4-Aminopyridine-3-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 4-aminopyridine-3-sulfonic acid. Drawing upon available data for the parent compound, 4-aminopyridine, and general principles of aromatic sulfonic acid chemistry, this document outlines the expected chemical behavior, potential degradation pathways, and key stability considerations for this compound. Detailed experimental protocols for conducting forced degradation studies are provided to guide researchers in assessing its stability profile. Furthermore, this guide explores the potential biological activity of this compound in the context of its well-characterized parent molecule, a known potassium channel blocker.

Introduction

This compound is a derivative of 4-aminopyridine, a compound of significant interest in the pharmaceutical industry for its neurological applications. The introduction of a sulfonic acid group to the pyridine ring is anticipated to modify the physicochemical properties of the parent molecule, including its solubility, acidity, and pharmacokinetic profile. A thorough understanding of the reactivity and stability of this compound is therefore crucial for its potential development as a therapeutic agent. This guide aims to provide a detailed technical resource for researchers and developers working with this compound.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of the electron-donating amino group and the electron-withdrawing sulfonic acid group on the pyridine ring.

2.1. Amphoteric Nature

The molecule possesses both a basic amino group and an acidic sulfonic acid group, rendering it amphoteric. The pyridine nitrogen also contributes to the overall basicity. This dual character influences its solubility and ionization state at different pH values.

2.2. Electrophilic Aromatic Substitution

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. However, the strongly activating ortho-, para-directing amino group at the 4-position will facilitate electrophilic attack. Conversely, the sulfonic acid group at the 3-position is a deactivating, meta-directing group. The combined effect of these substituents suggests that further electrophilic substitution is most likely to occur at the C-5 position, which is ortho to the activating amino group and meta to the deactivating sulfonic acid group.[1]

2.3. Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring, exacerbated by the sulfonic acid group, makes it susceptible to nucleophilic attack, particularly at the 2- and 6-positions. The sulfonic acid group itself can act as a leaving group under certain nucleophilic substitution conditions, although this typically requires harsh reaction conditions.[2]

2.4. Reactions of the Functional Groups

-

Amino Group: The primary amino group can undergo typical reactions such as acylation, alkylation, and diazotization.

-

Sulfonic Acid Group: The sulfonic acid group can be converted to sulfonyl chlorides, sulfonamides, and sulfonate esters. Desulfonation can occur in the presence of dilute hot aqueous acid.

A diagram illustrating the predicted reactivity of this compound is provided below.

Stability Profile

3.1. Summary of Stability Data for 4-Aminopyridine

The following table summarizes the available stability data for the parent compound, 4-aminopyridine. It is important to note that the presence of the sulfonic acid group may significantly alter the stability profile.

| Stress Condition | Compound | Formulation | Conditions | Results | Reference |

| Temperature | 4-Aminopyridine | 5 mg capsules with lactose | 4°C and 23°C for 6 months | Stable | [3] |

| Temperature | 4-Aminopyridine | 5 mg capsules with lactose | 37°C for 1 month | Stable | [3] |

| Temperature | 4-Aminopyridine | 10 mg capsules with lactose or microcrystalline cellulose | Room temperature for 365 days (protected from light) | Retained at least 94% of initial content |

3.2. Predicted Degradation Pathways

Based on the functional groups present, the following degradation pathways are plausible under forced degradation conditions:

-

Hydrolysis: The sulfonic acid group is generally stable to hydrolysis. However, under extreme pH and temperature, desulfonation may occur. The amino group is also generally stable to hydrolysis.

-

Oxidation: The pyridine ring and the amino group are susceptible to oxidation, potentially leading to the formation of N-oxides and other degradation products. A study on 3,4-diaminopyridine under oxidative stress (hydrogen peroxide) identified 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide as degradation products.[4]

-

Photolysis: Aromatic compounds, particularly those with amino groups, can be susceptible to photodegradation. Exposure to UV or visible light may lead to the formation of colored degradants.

-

Thermal Degradation: At elevated temperatures, desulfonation is a likely degradation pathway for aromatic sulfonic acids.[5] The molecule may also undergo other forms of decomposition.

Experimental Protocols for Stability Assessment

The following protocols are generalized procedures for conducting forced degradation studies on this compound, based on ICH guidelines. These should be adapted and optimized for the specific analytical methods being used.

4.1. General Experimental Workflow

A general workflow for a forced degradation study is depicted below.

4.2. Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water, methanol, or a mixture). The choice of solvent should be based on the solubility of the compound and its compatibility with the stress conditions and the analytical method.

4.3. Hydrolytic Degradation

-

Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Store the solution at room temperature and at an elevated temperature (e.g., 60°C). Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24, and 48 hours). Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

-

Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Store the solution at room temperature and at an elevated temperature (e.g., 60°C). Withdraw samples at appropriate time points. Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

4.4. Oxidative Degradation

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Store the solution at room temperature, protected from light. Withdraw samples at appropriate time points.

4.5. Thermal Degradation

Place a sample of the solid this compound in a thermostatically controlled oven at an elevated temperature (e.g., 60°C or higher, depending on the melting point and preliminary stability). Also, expose a solution of the compound to the same thermal stress. Withdraw samples at appropriate time points.

4.6. Photolytic Degradation

Expose a sample of the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as per ICH Q1B guidelines.[6][7] A control sample should be stored under the same conditions but protected from light.

4.7. Analytical Method

A stability-indicating HPLC method with a photodiode array (PDA) detector is recommended for the analysis of the stressed samples. The method should be capable of separating the parent compound from its degradation products. Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of the degradation products.

Potential Biological Activity and Signaling Pathways

The parent compound, 4-aminopyridine, is a well-known blocker of voltage-gated potassium (Kv) channels.[8][9] It is believed to enhance nerve signal conduction in demyelinated axons by prolonging the action potential. The introduction of a sulfonic acid group at the 3-position may modulate this activity. The sulfonic acid group is highly polar and will be ionized at physiological pH, which could affect the molecule's ability to cross the blood-brain barrier and interact with the potassium channel pore.

The proposed mechanism of action for 4-aminopyridine, which may be shared by its sulfonic acid derivative, is illustrated below.

Further research is required to determine the specific potassium channel subtypes that this compound interacts with and to quantify its potency relative to 4-aminopyridine.

Conclusion

This compound is a molecule with a potentially interesting pharmacological profile, building upon the known activity of its parent compound. This technical guide has outlined its predicted reactivity and stability based on fundamental chemical principles and data from related compounds. The provided experimental protocols offer a framework for researchers to conduct thorough stability assessments, which are critical for any further development of this compound as a therapeutic agent. Future studies should focus on generating empirical data on the stability and biological activity of this compound to validate the hypotheses presented herein.

References

- 1. This compound | 29452-57-1 | Benchchem [benchchem.com]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ema.europa.eu [ema.europa.eu]

- 7. database.ich.org [database.ich.org]

- 8. selleckchem.com [selleckchem.com]

- 9. 4-Aminopyridine Applications and Interactions_Chemicalbook [chemicalbook.com]

Potential Biological Activities of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopyridine-3-sulfonic acid is a pyridine derivative that combines the structural features of the well-known potassium channel blocker 4-aminopyridine with a highly polar sulfonic acid group. While direct research into the biological activities of this compound is limited, its structural motifs suggest a range of potential therapeutic applications. This technical guide provides an in-depth analysis of the known biological activities of its derivatives, with a primary focus on carbonic anhydrase inhibition and antimicrobial properties. The document also explores the potential impact of the sulfonic acid moiety on the pharmacological profile of the 4-aminopyridine core. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and drug development efforts.

Introduction

4-Aminopyridine is a well-characterized molecule known for its ability to block voltage-gated potassium channels, a mechanism that has been exploited for the symptomatic treatment of multiple sclerosis.[1][2][3] The addition of a sulfonic acid group to this core structure to form this compound introduces a strong acidic and polar functional group, which is anticipated to significantly alter its biological properties, including its pharmacokinetic and pharmacodynamic profiles.[4] While the parent compound readily crosses the blood-brain barrier, the increased polarity due to the sulfonic acid group may limit its central nervous system penetration.[4]

The primary biological activities reported for derivatives of this compound are centered around two main areas: inhibition of carbonic anhydrases and antimicrobial effects.[4][5] This guide will delve into the available data for these activities, presenting quantitative findings, experimental methodologies, and mechanistic insights.

Potential Biological Activities

Carbonic Anhydrase Inhibition

Derivatives of this compound, particularly 4-substituted pyridine-3-sulfonamides, have been investigated as inhibitors of carbonic anhydrases (CAs).[4] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic relevance in conditions such as glaucoma, epilepsy, and cancer.[4]

The sulfonamide moiety is a well-established zinc-binding group that is crucial for the inhibitory activity against CAs.[4] Studies on a series of 4-substituted pyridine-3-sulfonamides have demonstrated inhibitory activity against several human CA isoforms, with some derivatives showing selectivity for the tumor-associated isoforms CA IX and CA XII.[4]

Table 1: Inhibitory Activity (Ki) of 4-Substituted Pyridine-3-Sulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

| Compound Class | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |

| 4-Substituted Pyridine-3-Sulfonamides (general range) | 169 - 5400 | 58.5 - 1238 | 19.5 - 652 | 16.8 - 768 |

| 4-(1H-pyrazol-1-yl)-3-pyridinesulfonamide derivatives | - | - | 19.5 - 48.6 | - |

Data sourced from Benchchem.[4]

Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamide Derivatives.

Antimicrobial Activity

Derivatives of 4-aminopyridine have shown potential as antimicrobial agents.[5] While specific studies on this compound are scarce, the broader class of pyridine-based compounds is a valuable source for the development of new antibacterial and antifungal agents.[4] Research on substituted pyridosulfonamide derivatives has indicated antimicrobial activity, suggesting that this is a promising area for further investigation.[5]

Diuretic Properties

Patents related to 4-amino-3-sulfonamido pyridine derivatives suggest that these compounds possess interesting diuretic properties.[6][7] This activity is likely attributable to the sulfonamide moiety, a common feature in many diuretic drugs.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory activity of compounds against carbonic anhydrase is a stopped-flow CO2 hydration assay.

Principle: This assay measures the inhibition of CA-catalyzed CO2 hydration. The enzyme's activity is determined by monitoring the change in pH associated with the formation of bicarbonate and a proton.

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

Test compounds (derivatives of this compound)

-

Buffer solution (e.g., Tris-HCl)

-

pH indicator (e.g., phenol red)

-

CO2-saturated water

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare a solution of the CA enzyme in the buffer.

-

Prepare various concentrations of the test compound.

-

In the stopped-flow instrument, rapidly mix the enzyme solution with the CO2-saturated water in the presence and absence of the test compound.

-

Monitor the change in absorbance of the pH indicator over time.

-

Calculate the initial rates of the enzymatic reaction.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Calculate the Ki value using the Cheng-Prusoff equation.

References

- 1. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 29452-57-1 | Benchchem [benchchem.com]

- 5. "Synthesis, Characterization and Antimicrobial Activity of New 4-aminoa" by Naween M. Youns [bsj.uobaghdad.edu.iq]

- 6. This compound | C5H6N2O3S | CID 2762922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

4-Aminopyridine-3-sulfonic Acid: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific literature on 4-aminopyridine-3-sulfonic acid. The document details its synthesis, physicochemical properties, and spectroscopic characterization. Notably, while the parent compound, 4-aminopyridine, is a well-studied potassium channel blocker, there is a significant lack of published data on the specific biological activity of its 3-sulfonic acid derivative. This review summarizes the known information and highlights areas for future research.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are derived from computational predictions and available database entries.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆N₂O₃S | --INVALID-LINK--[1] |

| Molecular Weight | 174.18 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Monoisotopic Mass | 174.00991323 Da | --INVALID-LINK--[1] |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| CAS Number | 29452-57-1 | --INVALID-LINK--[1] |

| Predicted XlogP | -0.5 | --INVALID-LINK--[1] |

| Melting Point | 320°C | --INVALID-LINK--[3] |

| Predicted pKa | -2.10 ± 0.36 | --INVALID-LINK-- |

| InChI | InChI=1S/C5H6N2O3S/c6-4-1-2-7-3-5(4)11(8,9,10)/h1-3H,(H2,6,7)(H,8,9,10) | --INVALID-LINK--[1] |

| InChIKey | VOMYEVOVADPHCK-UHFFFAOYSA-N | --INVALID-LINK--[1] |

| Canonical SMILES | C1=CN=CC(=C1N)S(=O)(=O)O | --INVALID-LINK--[1] |

Synthesis and Characterization

This compound is synthesized via the electrophilic sulfonation of 4-aminopyridine. The electron-donating amino group at the 4-position directs the sulfonation to the 3-position[4].

Experimental Protocols

Synthesis of 4-Aminopyridinium-3-sulfonate Monohydrate

A detailed method for the synthesis of this compound, which crystallizes as a hydrated zwitterion (4-aminopyridinium-3-sulfonate monohydrate), has been reported.

-

Reactants: 4-aminopyridine (10 mmol) and 20% oleum (10 ml).

-

Procedure:

-

Dissolve 4-aminopyridine in 20% oleum.

-

Heat the solution to 393 K (120°C) for 4 days.

-

After cooling, decant the excess oleum.

-

Recrystallize the solid product from water to yield colorless crystals of C₅H₆N₂O₃S·H₂O.

-

This synthesis workflow is depicted in the following diagram.

References

Solubility Profile of 4-aminopyridine-3-sulfonic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-aminopyridine-3-sulfonic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information inferred from related compounds and synthesis procedures. Furthermore, it offers a detailed experimental protocol for researchers to determine the precise solubility in various solvents, addressing a critical need for professionals in drug development and chemical research.

Physicochemical Properties

Before delving into solubility, a summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C5H6N2O3S | [1][2][3][4][5][6][7][8] |

| Molecular Weight | 174.18 g/mol | [2][8][9] |

| CAS Number | 29452-57-1 | [1][2][3][4][5][7] |

| Melting Point | 320°C | [8] |

| Predicted XLogP3 | -0.5 | [9] |

Qualitative Solubility of this compound

Table 2 summarizes the inferred and predicted solubility of this compound.

| Solvent | Predicted/Inferred Solubility | Rationale/Evidence |

| Water | Soluble, likely pH-dependent | The presence of the highly polar sulfonic acid and amino groups suggests good water solubility. Patent literature describes crystallization from water, implying solubility in hot water and lower solubility upon cooling.[10][11] |

| Ethanol | Sparingly soluble to soluble | The related compound 4-aminopyridine is soluble in ethanol (~30 mg/mL).[12] The addition of the sulfonic acid group may increase polarity and could either increase or decrease solubility depending on the specific interactions. |

| Methanol | Sparingly soluble to soluble | Similar to ethanol, methanol is a polar protic solvent and is expected to solubilize the compound to some extent. |

| Dimethyl Sulfoxide (DMSO) | Soluble | 4-aminopyridine is soluble in DMSO (~30 mg/mL).[12] DMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds. |

| Dimethylformamide (DMF) | Soluble | 4-aminopyridine is soluble in DMF (~30 mg/mL).[12] Similar to DMSO, DMF is a polar aprotic solvent. |

| Acetone | Sparingly soluble to insoluble | Acetone is less polar than the above solvents and is less likely to effectively solvate the zwitterionic form of the molecule. |

| Toluene | Insoluble | As a nonpolar aromatic solvent, toluene is not expected to dissolve the highly polar this compound.[10][11] |

| Hexane | Insoluble | Hexane is a nonpolar aliphatic solvent and is not expected to dissolve the compound. |

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

To obtain precise quantitative solubility data, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.

1. Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. A preliminary kinetics study can determine the optimal time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove all undissolved solids.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.

-

4. Data Reporting:

-

Report the solubility as mg/mL or mol/L at the specified temperature.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizations

Synthesis of this compound

The following diagram illustrates a plausible synthetic route for this compound, which involves the sulfonation of 4-aminopyridine.

Caption: Synthesis of this compound.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

References

- 1. This compound | CAS 29452-57-1 [matrix-fine-chemicals.com]

- 2. 4-AMINO-PYRIDINE-3-SULFONIC ACID | 29452-57-1 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. alfa-chemclinix.com [alfa-chemclinix.com]

- 5. chemwhat.com [chemwhat.com]

- 6. PubChemLite - this compound (C5H6N2O3S) [pubchemlite.lcsb.uni.lu]

- 7. 29452-57-1|this compound|BLD Pharm [bldpharm.com]

- 8. echemi.com [echemi.com]

- 9. This compound | C5H6N2O3S | CID 2762922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. EP0003383A2 - 4-Amino-3-sulfonamido pyridine derivatives - Google Patents [patents.google.com]

- 11. EP0003383B1 - 4-amino-3-sulfonamido pyridine derivatives - Google Patents [patents.google.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

Application Notes and Protocols: 4-Aminopyridine-3-sulfonic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction